molecular formula C15H15ClN2OS B8547963 ClopidogrelAmide-d4

ClopidogrelAmide-d4

Cat. No.: B8547963
M. Wt: 306.8 g/mol
InChI Key: SRKXAUBVRPEIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ClopidogrelAmide-d4 is a chemical compound with a complex structure that includes a chlorophenyl group and a thienopyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ClopidogrelAmide-d4 typically involves the reaction of 2-chlorobenzyl chloride with 6,7-dihydro-4H-thieno[3,2-c]pyridine-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ClopidogrelAmide-d4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

ClopidogrelAmide-d4 has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ClopidogrelAmide-d4 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ClopidogrelAmide-d4 is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H15ClN2OS

Molecular Weight

306.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide

InChI

InChI=1S/C15H15ClN2OS/c16-12-4-2-1-3-11(12)14(15(17)19)18-7-5-13-10(9-18)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H2,17,19)

InChI Key

SRKXAUBVRPEIQR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

(±)-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyrid-5-yl)acetonitrile (713 g; 2.46 mol) was added to methanol (3.505 l) at 23-28° C. with stirring. To this slurry, potassium carbonate (170 g; 1.23 mol) was added followed by dimethyl sulfoxide (263 ml; 3.7 mol). The contents were heated between 30-40° C. and 30.0% aqueous hydrogen peroxide solution (382 ml; 3.70 mol) was added between 40-50° C. slowly over a period of 3 hours. After the addition was over, the reaction mixture was maintained at this temperature for a further 2 hours, after which the reaction was brought to 20-30° C. 35% Hydrochloric acid (213.0 ml) in water (10.7 l) was added slowly to the reaction mixture over a period of 1 hour 15 minutes. After stirring for 1 hour, the solid formed was filtered and washed with a 1:1 methanol: water mixture (3.565 l). The isolated solid was dried in a vacuum oven at 75-80° C. for a period of 12 hours. Yield: 716 g (94.72%). mp: 124-126° C. The product was identified by IR spectrum, 1H and 13C NMR investigation.
Quantity
3.505 L
Type
solvent
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step Two
Quantity
263 mL
Type
reactant
Reaction Step Three
Quantity
382 mL
Type
reactant
Reaction Step Four
Quantity
213 mL
Type
reactant
Reaction Step Five

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